molecular formula C17H25NO4 B4590439 4,7-Ditert-butyl-2,2-dimethyl-5-nitro-1,3-benzodioxole CAS No. 5312-04-9

4,7-Ditert-butyl-2,2-dimethyl-5-nitro-1,3-benzodioxole

Cat. No.: B4590439
CAS No.: 5312-04-9
M. Wt: 307.4 g/mol
InChI Key: IIAFOXDGQXWERF-UHFFFAOYSA-N
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Description

4,7-Ditert-butyl-2,2-dimethyl-5-nitro-1,3-benzodioxole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two tert-butyl groups, two dimethyl groups, and a nitro group attached to a benzodioxole ring. Its molecular formula is C16H25NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Ditert-butyl-2,2-dimethyl-5-nitro-1,3-benzodioxole typically involves the nitration of 4,7-Ditert-butyl-2,2-dimethyl-1,3-benzodioxole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzodioxole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4,7-Ditert-butyl-2,2-dimethyl-5-nitro-1,3-benzodioxole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The benzodioxole ring can undergo oxidation reactions, leading to the formation of quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4,7-Ditert-butyl-2,2-dimethyl-5-amino-1,3-benzodioxole.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the benzodioxole ring.

Scientific Research Applications

4,7-Ditert-butyl-2,2-dimethyl-5-nitro-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,7-Ditert-butyl-2,2-dimethyl-5-nitro-1,3-benzodioxole depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular targets, leading to various biological effects. The benzodioxole ring may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

4,7-Ditert-butyl-2,2-dimethyl-5-nitro-1,3-benzodioxole can be compared with other similar compounds, such as:

    4,7-Ditert-butyl-2,2-dimethyl-1,3-benzodioxole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4,7-Ditert-butyl-2,2-dimethyl-5-amino-1,3-benzodioxole: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    4,7-Ditert-butyl-2,2-dimethyl-5-hydroxy-1,3-benzodioxole: Contains a hydroxy group, which can participate in hydrogen bonding and other interactions.

Properties

IUPAC Name

4,7-ditert-butyl-2,2-dimethyl-5-nitro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-15(2,3)10-9-11(18(19)20)12(16(4,5)6)14-13(10)21-17(7,8)22-14/h9H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAFOXDGQXWERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C(=C(C=C2C(C)(C)C)[N+](=O)[O-])C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364654
Record name 4,7-ditert-butyl-2,2-dimethyl-5-nitro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5312-04-9
Record name 4,7-ditert-butyl-2,2-dimethyl-5-nitro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Ditert-butyl-2,2-dimethyl-5-nitro-1,3-benzodioxole
Reactant of Route 2
4,7-Ditert-butyl-2,2-dimethyl-5-nitro-1,3-benzodioxole
Reactant of Route 3
4,7-Ditert-butyl-2,2-dimethyl-5-nitro-1,3-benzodioxole
Reactant of Route 4
4,7-Ditert-butyl-2,2-dimethyl-5-nitro-1,3-benzodioxole
Reactant of Route 5
4,7-Ditert-butyl-2,2-dimethyl-5-nitro-1,3-benzodioxole
Reactant of Route 6
4,7-Ditert-butyl-2,2-dimethyl-5-nitro-1,3-benzodioxole

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